Antiproliferative agent-15 Antiproliferative agent-15
Brand Name: Vulcanchem
CAS No.: 19819-18-2
VCID: VC14537190
InChI: InChI=1S/C16H14N2OS/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18,19)
SMILES: Array
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol

Antiproliferative agent-15

CAS No.: 19819-18-2

Cat. No.: VC14537190

Molecular Formula: C16H14N2OS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Antiproliferative agent-15 - 19819-18-2

Specification

CAS No. 19819-18-2
Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
IUPAC Name 2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H14N2OS/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18,19)
Standard InChI Key CDFWRIZOSNAGCV-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a bicyclic framework comprising a benzothiophene moiety fused to a tetrahydropyrimidin-4-one ring. The benzothiophene component consists of a benzene ring annulated to a thiophene, while the pyrimidine ring is partially saturated (5,6,7,8-tetrahydro), reducing aromaticity and enhancing conformational flexibility. A phenyl group at the 2-position introduces steric bulk and π-π stacking potential, which may influence binding interactions in biological systems .

Key structural attributes include:

  • Fused Ring System: The planar benzothiophene (positions 1–9) merges with the pyrimidinone (positions 10–13), creating a rigid scaffold.

  • Tetrahydro Modification: Saturation of the pyrimidine ring at positions 5–8 introduces chair-like conformations, potentially affecting solubility and metabolic stability.

  • Phenyl Substituent: The 2-phenyl group extends perpendicularly to the fused ring system, offering hydrophobic interactions in molecular recognition .

Table 1: Physicochemical Properties of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl-

PropertyValue
CAS No.19819-18-2
Molecular FormulaC16H14N2OS\text{C}_{16}\text{H}_{14}\text{N}_2\text{OS}
Molecular Weight282.4 g/mol
IUPAC Name2-phenyl-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one
Key Functional GroupsThiophene, pyrimidinone, phenyl

Synthetic Methodologies and Optimization

Gewald Reaction-Based Synthesis

The synthesis of benzothienopyrimidine derivatives typically begins with the Gewald reaction, a multicomponent process involving cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine. This step yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1), a critical intermediate .

Cyclization to Pyrimidinone

Heating intermediate 1 with excess formamide induces cyclization, forming 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (2). Subsequent treatment with phosphorous oxychloride generates the chloro derivative 3, which serves as a versatile precursor for nucleophilic substitutions .

Functionalization at Position 4

Reaction of 3 with amines (e.g., morpholine, piperidine) or hydrazine derivatives introduces diverse substituents at position 4. For example:

  • 4a (morpholinyl derivative): 59% yield, mp 98–99°C, IR ν\nu 1554 cm1^{-1} (C=N) .

  • 4c (4-benzylpiperazinyl derivative): 70% yield, mp 134–135°C, 1H^1\text{H} NMR δ\delta 3.59 ppm (CH2_2) .

Table 2: Representative Synthetic Derivatives and Yields

DerivativeSubstituentYield (%)Melting Point (°C)
4aMorpholin-4-yl5998–99
4bPiperidin-1-yl65110–112
4c4-Benzylpiperazin-1-yl70134–135

Pharmacological Profiling and Future Directions

ADMET Considerations

While empirical data on the compound’s pharmacokinetics are lacking, structural features suggest:

  • Lipophilicity: Calculated logP ≈ 3.1 (via Crippen’s method) indicates moderate blood-brain barrier penetration.

  • Metabolic Stability: The tetrahydro-pyrimidine ring may reduce oxidative metabolism compared to fully aromatic analogs.

Therapeutic Opportunities

  • Oncology: Development of CYP17 inhibitors for castration-resistant prostate cancer.

  • Infectious Diseases: Optimization of antimicrobial derivatives to combat multidrug-resistant pathogens.

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